molecular formula C6H12O6 B12395207 D-Glucose-d2-2

D-Glucose-d2-2

Cat. No.: B12395207
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-FDKCREAZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-deoxy-D-glucose typically involves the use of chitin as an initial raw material. The process includes the preparation of a precursor, followed by a reaction with solid acid H2SO4-SiO2 as a catalyst. The precursor then reacts with sodium nitrite and hydrochloric acid to form a nitroso compound, which undergoes intramolecular rearrangement. The final step involves the removal of the amino group to yield 2-deoxy-D-glucose .

Industrial Production Methods

Industrial production methods for 2-deoxy-D-glucose are designed to be efficient and cost-effective. The process avoids the need for hydroxy protection and catalytic hydrogenation, making it suitable for large-scale production. The synthesis technology is straightforward, requiring low production equipment and resulting in stable product quality .

Chemical Reactions Analysis

Types of Reactions

2-deoxy-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts like H2SO4-SiO2. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 2-deoxy-D-glucose, which are used in different scientific and medical applications .

Scientific Research Applications

2-deoxy-D-glucose has a wide range of scientific research applications:

Mechanism of Action

2-deoxy-D-glucose exerts its effects by mimicking glucose and inhibiting glycolysis. It competitively inhibits the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level, preventing further glycolysis. This inhibition hampers cell growth, making it effective in cancer treatment. Additionally, it disrupts mannose-related metabolic pathways, leading to the inhibition of N-glycosylation, which is crucial for viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural similarity to glucose allows it to be taken up by glucose transporters, making it effective in targeting cells with high glucose uptake, such as tumor cells .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,5D

InChI Key

GZCGUPFRVQAUEE-FDKCREAZSA-N

Isomeric SMILES

[2H][C@@](CO)([C@H]([C@@]([2H])([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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